

Characterization of [5-(2-Chlorophenyl)furan-2-yl]methanol using NMR spectroscopy

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Compound of Interest

Compound Name: [5-(2-Chlorophenyl)furan-2-yl]methanol

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An In-Depth Technical Guide to the Complete NMR Structural Elucidation of [5-(2-Chlorophenyl)furan-2-yl]methanol

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough for the complete structural characterization of [5-(2-Chlorophenyl)furan-2-yl]methanol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Moving beyond a simple recitation of data, we delve into the causality behind experimental choices and demonstrate how a multi-dimensional NMR approach provides a self-validating system for unambiguous molecular assignment.

Introduction: The Imperative for Unambiguous Characterization

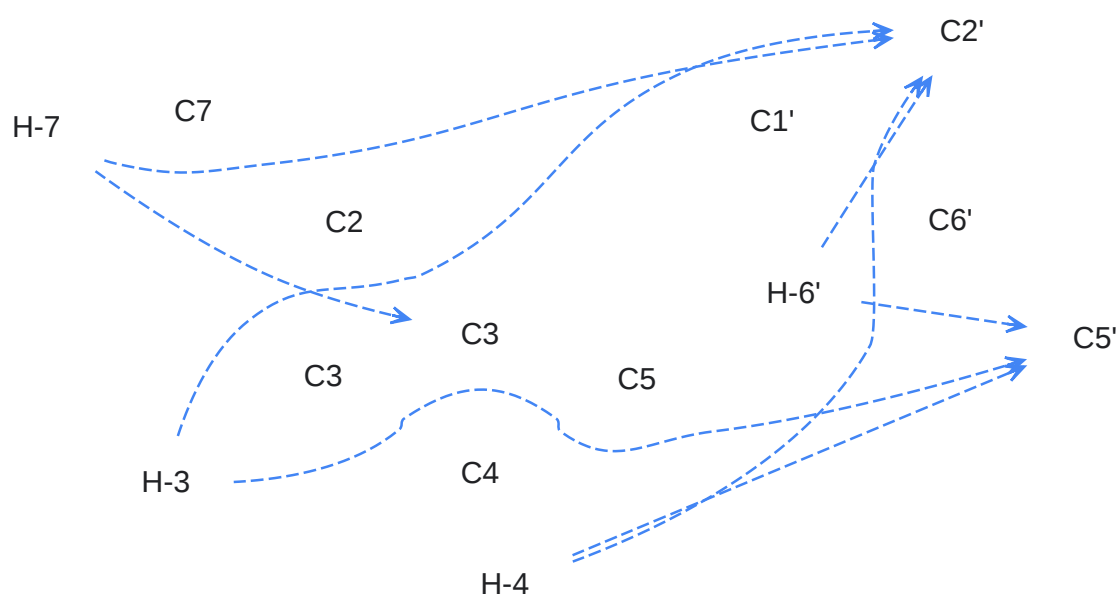
[5-(2-Chlorophenyl)furan-2-yl]methanol is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. Its precise structure, including the substitution pattern on both the furan and phenyl rings, is critical to its reactivity and the properties of its derivatives. While mass spectrometry can confirm its molecular weight, only NMR spectroscopy can provide a detailed map of the atomic connectivity.

This guide employs a logical, data-driven narrative to assign every ^1H and ^{13}C signal in the molecule. We will utilize a combination of 1D (^1H , ^{13}C) and 2D correlation experiments (COSY,

HSQC, HMBC) to build the structure piece by piece, demonstrating how these techniques work in concert to resolve any potential ambiguities.

Molecular Structure and Atom Numbering

For clarity throughout this analysis, the atoms of **[5-(2-Chlorophenyl)furan-2-yl]methanol** are numbered as shown below. This convention will be used to refer to specific proton and carbon signals.



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